イリシコリンH

概要

説明

Ilicicolin H is a natural product isolated from the fungus Cylindrocladium ilicicola. It is known for its potent and broad-spectrum antifungal activities. The compound exhibits a novel mechanism of action by inhibiting the yeast cytochrome bc1 complex at the Qn site, making it a valuable tool in antifungal research .

科学的研究の応用

Ilicicolin H has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide-nonribosomal peptide synthetase pathways and Diels-Alder reactions.

Biology: Ilicicolin H is used to investigate the role of the cytochrome bc1 complex in fungal cells.

Medicine: Due to its potent antifungal properties, Ilicicolin H is explored as a potential therapeutic agent for treating fungal infections.

作用機序

Target of Action

Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, primarily targets the mitochondrial cytochrome bc1 reductase . This enzyme plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .

Mode of Action

Ilicicolin H exhibits a unique mode of action by inhibiting the yeast cytochrome bc1 complex at the Qn site . This inhibition disrupts the electron transport chain, thereby affecting the energy production in fungal cells .

Biochemical Pathways

The backbone of Ilicicolin H is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety. Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The disruption of the electron transport chain by Ilicicolin H leads to mitochondrial respiration disturbance, increased intracellular ATP, and reactive oxygen species generation .

Pharmacokinetics

Ilicicolin H has shown relatively good pharmacokinetic properties in mice, with low clearance of 16 mL/min/kg, a reasonable half-life (2.5 h), and excellent oral bioavailability (F = 72%) .

Result of Action

The inhibition of the cytochrome bc1 complex by Ilicicolin H leads to a disruption in the energy production of fungal cells, resulting in their death . It displays potent and broad-spectrum antifungal activities, with sub-μg/mL MICs against Candida spp., Aspergillus fumigatus, and Cryptococcus spp .

Action Environment

The efficacy of Ilicicolin H can be influenced by various environmental factors. For instance, its antifungal activity may be reduced in vivo, possibly due to high plasma protein binding

生化学分析

Biochemical Properties

Ilicicolin H interacts with mitochondrial cytochrome bc1 reductase . The backbone of Ilicicolin H is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . The decalin portion is most possibly constructed by a S-adenosyl-l-methionine (SAM)-dependent Diels-Alderase (IliD) .

Cellular Effects

Ilicicolin H displays potent inhibition of the mitochondrial cytochrome bc1 reductase . Its activities in vivo are reduced, possibly due to strong binding potency with plasma protein .

Molecular Mechanism

The mechanism of action of Ilicicolin H involves inhibiting the yeast cytochrome bc1 complex at the Qn site . It shows a novel mode of action, with potent inhibition of the mitochondrial cytochrome bc1 reductase .

Temporal Effects in Laboratory Settings

Ilicicolin H shows reduced activities in vivo

Dosage Effects in Animal Models

Ilicicolin H exhibited in vivo efficacy in murine models of Candida albicans and Cryptococcus neoformans infections, but efficacy may have been limited by high plasma protein binding

Metabolic Pathways

The backbone of Ilicicolin H is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety

Subcellular Localization

Ilicicolin H targets mitochondrial cytochrome bc1 reductase , suggesting its subcellular localization in the mitochondria

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of Ilicicolin H involves a polyketide-nonribosomal peptide synthetase pathway. The backbone of Ilicicolin H is assembled by a polyketide-nonribosomal peptide synthetase, followed by the addition of a tetramic acid moiety. This tetramic acid is then converted to pyridone by a putative P450 enzyme. The decalin portion of the molecule is constructed by a S-adenosyl-L-methionine-dependent Diels-Alderase .

Industrial Production Methods: Industrial production of Ilicicolin H can be achieved through heterologous expression of its biosynthetic gene cluster in suitable host organisms such as Aspergillus nidulans. This method allows for the large-scale production of Ilicicolin H and its analogues .

化学反応の分析

Types of Reactions: Ilicicolin H undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ilicicolin H can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

類似化合物との比較

Tenellin: Shares a similar 2-pyridone motif with Ilicicolin H.

Desmethylbassianin: Structurally related due to the presence of a pyridone moiety.

Aspyridone: Another compound with a similar biosynthetic pathway.

Leporine: Contains a decalin moiety similar to Ilicicolin H.

Lovastatin: The decalin portion of Ilicicolin H resembles that of lovastatin.

Uniqueness: Ilicicolin H is unique due to its dual structural motifs—2-pyridone and decalin—and its novel mechanism of action targeting the cytochrome bc1 complex. This combination of features makes it a valuable compound for both research and potential therapeutic applications .

生物活性

Ilicicolin H is a polyketide-derived natural product known for its potent antifungal properties. Isolated from the fungus Gliocladium roseum, this compound has garnered significant attention due to its unique mechanism of action and broad-spectrum efficacy against various fungal pathogens.

Ilicicolin H is characterized by its ability to inhibit the mitochondrial cytochrome bc1 complex, specifically targeting the Qn site. This inhibition disrupts mitochondrial respiration, leading to cell death in susceptible fungi. The compound demonstrates an IC50 value of approximately 3-5 nM against Saccharomyces cerevisiae and Candida albicans, indicating its high potency in vitro .

Table 1: Summary of Ilicicolin H's Biological Activity

| Parameter | Value |

|---|---|

| Source | Gliocladium roseum |

| Target | Cytochrome bc1 complex |

| IC50 (S. cerevisiae) | 3-5 nM |

| IC50 (C. albicans) | 2-3 ng/mL |

| Oral Bioavailability | 72% |

| Plasma Protein Binding | High |

Antifungal Spectrum

Ilicicolin H exhibits a broad antifungal spectrum, effective against clinically relevant pathogens such as Candida spp., Aspergillus fumigatus, and Cryptococcus neoformans. The minimal inhibitory concentrations (MICs) are reported to be sub-μg/mL, showcasing its potential as a therapeutic agent in treating systemic fungal infections .

Case Studies

- In Vivo Efficacy : In murine models, ilicicolin H demonstrated significant efficacy against Candida albicans and Cryptococcus neoformans. However, its in vivo activity was limited by high plasma protein binding, which reduced the effective concentration of the drug in circulation .

- Resistance Studies : Research has identified ilicicolin H-resistant mutants in S. cerevisiae and C. albicans, revealing that resistance is associated with mutations in the cytochrome b gene affecting ubiquinone binding sites. These findings underscore the importance of understanding resistance mechanisms for future drug development .

Pharmacokinetics and Structural Modifications

The pharmacokinetic profile of ilicicolin H shows low clearance rates (16 mL/min/kg) and a reasonable half-life (2.5 hours). Despite its favorable properties, the high plasma protein binding poses challenges for therapeutic use. Efforts to modify the structure of ilicicolin H aim to reduce protein binding and enhance antifungal potency .

Table 2: Pharmacokinetic Properties of Ilicicolin H

| Property | Value |

|---|---|

| Clearance | 16 mL/min/kg |

| Half-life | 2.5 hours |

| Oral Bioavailability | 72% |

| Plasma Protein Binding | High |

Future Directions

The ongoing research into ilicicolin H includes structural modifications to improve its pharmacological profile and reduce resistance development. The identification of biosynthetic gene clusters responsible for ilicicolin production in fungi like Trichoderma reesei opens avenues for biotechnological applications and enhanced yield production .

特性

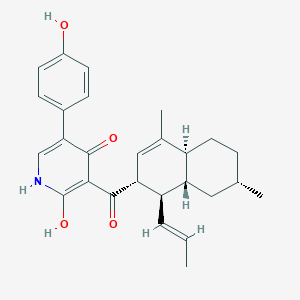

IUPAC Name |

3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVOONSAAQMKI-RFKCMYLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12689-26-8 | |

| Record name | Ilicicolin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILICICOLIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。